molecular formula C13H18O3S B189158 4-Benzylsulfonyl-4-methylpentan-2-one CAS No. 74508-94-4

4-Benzylsulfonyl-4-methylpentan-2-one

Cat. No.: B189158
CAS No.: 74508-94-4
M. Wt: 254.35 g/mol
InChI Key: FOFSKSFSMKSUHI-UHFFFAOYSA-N
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Description

4-Benzylsulfonyl-4-methylpentan-2-one is a sulfonyl-substituted ketone characterized by a benzylsulfonyl group (-SO₂-C₆H₅CH₂) at the 4-position of a 4-methylpentan-2-one backbone. This structure confers unique electronic and steric properties due to the electron-withdrawing sulfonyl group and the aromatic benzyl moiety.

Properties

CAS No.

74508-94-4

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

4-benzylsulfonyl-4-methylpentan-2-one

InChI

InChI=1S/C13H18O3S/c1-11(14)9-13(2,3)17(15,16)10-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3

InChI Key

FOFSKSFSMKSUHI-UHFFFAOYSA-N

SMILES

CC(=O)CC(C)(C)S(=O)(=O)CC1=CC=CC=C1

Canonical SMILES

CC(=O)CC(C)(C)S(=O)(=O)CC1=CC=CC=C1

Other CAS No.

74508-94-4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

4-Methyl-4-sulfanylpentan-2-one (CAS: 19872-52-7): Features a sulfanyl (-SH) group at the 4-position .

4-(Furan-2-ylmethylsulfanyl)pentan-2-one (CAS: 180031-78-1): Contains a furan-substituted sulfanyl group .

4-Phenyl-2-butanone (Benzylacetone, CAS: 2550-26-7): A simple phenyl-substituted ketone .

Functional Group Impact:
  • Electron Effects: The sulfonyl group in 4-Benzylsulfonyl-4-methylpentan-2-one is strongly electron-withdrawing, stabilizing the ketone via resonance but reducing nucleophilic attack at the carbonyl. In contrast, the sulfanyl group (4-Methyl-4-sulfanylpentan-2-one) is less electron-withdrawing, making the compound more reactive in nucleophilic substitutions . The phenyl group in 4-Phenyl-2-butanone provides mild electron donation through conjugation, enhancing stability while retaining ketone reactivity .

Physico-Chemical Properties

Compound Name CAS Number Molecular Formula Boiling Point (°C) Solubility (Polarity)
4-Benzylsulfonyl-4-methylpentan-2-one Not Available C₁₃H₁₈O₃S ~300 (estimated) Low in non-polar solvents
4-Methyl-4-sulfanylpentan-2-one 19872-52-7 C₆H₁₀OS Not Reported Moderate (thiol polarity)
4-(Furan-2-ylmethylsulfanyl)pentan-2-one 180031-78-1 C₁₁H₁₄O₂S Not Reported Low (aromatic furan)
4-Phenyl-2-butanone 2550-26-7 C₁₀H₁₂O 245 Soluble in ethanol, ether

Notes:

  • The sulfonyl group increases molecular weight and polarity, raising boiling points compared to analogs (e.g., 4-Phenyl-2-butanone at 245°C vs. estimated ~300°C for the target compound).
  • Solubility trends correlate with substituent polarity: sulfonyl > sulfanyl > phenyl.

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